Arsonium, trimethyl-, methylide

説明

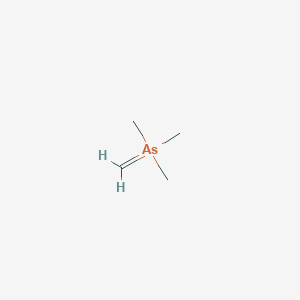

Arsonium, trimethyl-, methylide (systematic name: Trimethylarsonium methylide; formula: Me₃As–CH₂) is a trivalent arsenic-based ylide compound. It consists of a trimethylarsenic moiety (Me₃As⁺) bonded to a methylide group (CH₂⁻), forming a zwitterionic structure. This compound is notable for its role in polymerization and cyclopropanation reactions, where it acts as a C1 building block .

特性

IUPAC Name |

trimethyl(methylidene)-λ5-arsane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11As/c1-5(2,3)4/h1H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGHWAAWDFOUAKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[As](=C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11As | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90173035 | |

| Record name | Arsonium, trimethyl-, methylide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90173035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19415-86-2 | |

| Record name | Arsonium, trimethyl-, methylide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019415862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arsonium, trimethyl-, methylide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90173035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: Arsonium, trimethyl-, methylide can be synthesized through the Corey-Chaykovsky reaction , which involves the deprotonation of trimethylsulfoxonium iodide with a strong base to generate the ylide . This ylide can then react with various carbonyl compounds to form the desired product.

Industrial Production Methods: .

化学反応の分析

Types of Reactions: Arsonium, trimethyl-, methylide undergoes several types of reactions, including:

Oxidation: The compound can be oxidized to form various arsenic-containing products.

Reduction: It can be reduced under specific conditions to yield different organoarsenic compounds.

Substitution: The ylide can participate in substitution reactions, particularly with carbonyl compounds, to form epoxides and other cyclic structures.

Common Reagents and Conditions:

Strong Bases: Used to deprotonate the precursor to form the ylide.

Carbonyl Compounds: React with the ylide to form the desired products.

Oxidizing and Reducing Agents: Employed to modify the oxidation state of the arsenic atom.

Major Products:

Epoxides: Formed through the reaction of the ylide with carbonyl compounds.

Cyclic Structures: Such as aziridines and cyclopropanes, formed through various cyclization reactions.

科学的研究の応用

Arsonium, trimethyl-, methylide has several applications in scientific research, including:

Organic Synthesis: Used as a reagent in the synthesis of epoxides, aziridines, and other cyclic compounds.

Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly those involving epoxide intermediates.

Polymer Chemistry: Utilized in the copolymerization of arsonium and sulfoxonium ylides to create novel polymeric materials with unique fluorescence properties.

作用機序

The mechanism of action of arsonium, trimethyl-, methylide involves the formation of a ylide through deprotonation. This ylide acts as a nucleophile, attacking electrophilic centers such as carbonyl compounds. The resulting intermediate undergoes intramolecular nucleophilic attack, leading to the formation of cyclic products .

類似化合物との比較

Comparison with Similar Compounds

Trimethylarsonium methylide belongs to the ylide family, which includes sulfur-, phosphorus-, and arsenic-based derivatives. Below is a detailed comparison with structurally and functionally analogous compounds:

Table 1: Structural and Functional Comparison of Ylides

Key Findings from Comparative Studies:

Reactivity in Polymerization: Trimethylarsonium methylide outperforms sulfoxonium ylides in borane-initiated copolymerization due to reduced steric hindrance around the arsenic center. This allows efficient formation of C1/C3 block terpolymers, whereas sulfoxonium ylides require substituted monomers for copolymer stability .

Cyclopropanation Efficiency: In MIRC cyclopropanation, trimethylarsonium methylide produces chiral cyclopropanes with high enantioselectivity when paired with diarylprolinol silyl ether catalysts. This contrasts with sulfur ylides, which are more commonly used for epoxidation .

Toxicity and Environmental Impact: Arsenic-based ylides (e.g., Me₃As–CH₂) pose higher toxicity risks compared to sulfur or phosphorus analogs. Monomethylarsonous acid (MMA(III)), a related arsenic species, is known to inhibit DNA repair enzymes like PARP-1 and XPA .

Synthetic Flexibility: Trimethylarsonium methylide can be modified with substituents (e.g., benzyl, prenyl) to tune polymer properties, whereas sulfoxonium ylides require complex substitutions (e.g., dimethylamino groups) for similar versatility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。